4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrF4N. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 4-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to yield partially or fully dehalogenated products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its application .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-Fluoro-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms in the 4 and 3 positions, respectively, enhances its ability to participate in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H2BrF4N |
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Molecular Weight |
243.98 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
InChI Key |
LHXPYPFDPLCJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)C(F)(F)F |
Origin of Product |
United States |
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